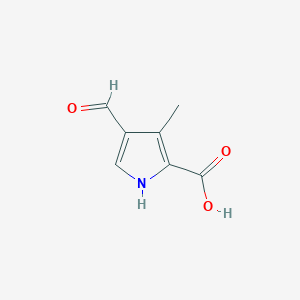![molecular formula C7H16Cl2N2 B13613689 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 . This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane dihydrochloride: Another member of the diazabicyclo family with a different bicyclic structure.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A similar compound with a different substitution pattern.
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic structure and the presence of methyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound in the field of chemistry .
Propiedades
Fórmula molecular |
C7H16Cl2N2 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
2-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-7(9)5-8-6;;/h6-8H,2-5H2,1H3;2*1H |
Clave InChI |
QPBXRUSPBDNACY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC1CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


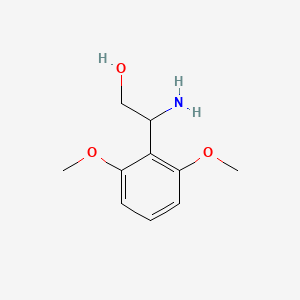
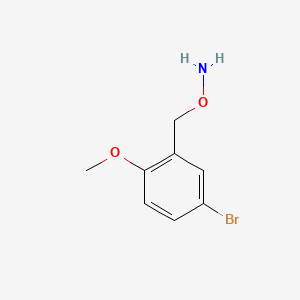
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
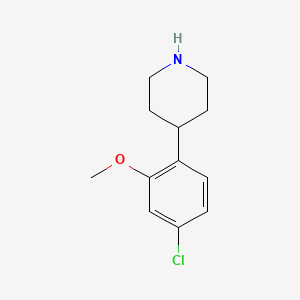
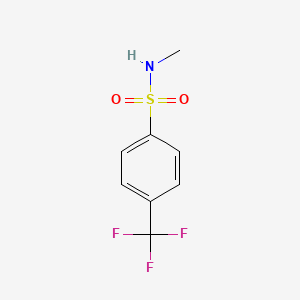
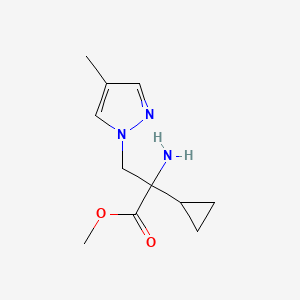
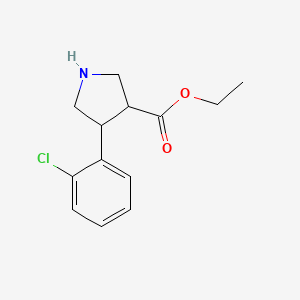
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
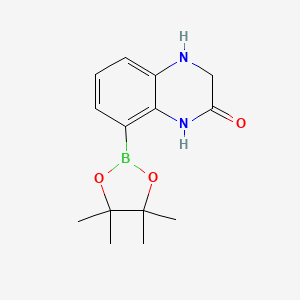
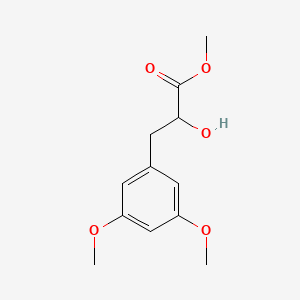
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)
